4-(6-Methoxynaphthalen-2-yl)butan-2-ol, often abbreviated as MNBO, is a chiral molecule existing in both (+) and (-) enantiomers. [+)-MNBO has been identified as a metabolite of the prodrug nabumetone, a nonsteroidal anti-inflammatory drug (NSAID). [] The absolute configuration of (+)-MNBO has been determined to be (S) using the chiral derivatizing agent 1-fluoroindan-1-carboxylic acid. [] While nabumetone itself exhibits minimal anti-inflammatory activity, its metabolites, including 6-methoxy-2-naphthylacetic acid (6-MNA), are potent cyclooxygenase-2 (COX-2) inhibitors, playing a crucial role in mediating inflammatory responses. [, ]
4-(6-Methoxynaphthalen-2-yl)butan-2-ol is a chemical compound characterized by the molecular formula and a molecular weight of 230.31 g/mol. This compound is of particular interest due to its role as an intermediate in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) such as nabumetone. Its structure features a naphthalene ring substituted with a methoxy group and a butanol side chain, contributing to its unique chemical properties and biological activities.
4-(6-Methoxynaphthalen-2-yl)butan-2-ol can be sourced from various chemical suppliers and is classified primarily as an organic compound within the category of alcohols. Its structural characteristics place it in the broader classification of aromatic compounds due to the presence of the naphthalene moiety. The compound is also recognized for its potential therapeutic applications, particularly in pharmacology.
The synthesis of 4-(6-Methoxynaphthalen-2-yl)butan-2-ol typically involves several key steps:
Industrial methods may incorporate continuous flow reactors to optimize production efficiency and scalability, allowing for higher throughput while maintaining product quality.
The molecular structure of 4-(6-Methoxynaphthalen-2-yl)butan-2-ol can be represented as follows:
The compound features a butanol group attached to a naphthalene ring that contains a methoxy substituent, providing it with both hydrophilic and hydrophobic characteristics, which can influence its solubility and interaction with biological membranes .
4-(6-Methoxynaphthalen-2-yl)butan-2-ol can undergo various chemical reactions:
These reactions are significant in synthetic organic chemistry, particularly in creating derivatives that may possess enhanced biological activities.
The mechanism of action for 4-(6-Methoxynaphthalen-2-yl)butan-2-ol primarily relates to its potential therapeutic effects. It may interact with specific molecular targets involved in inflammatory pathways, thereby exerting anti-inflammatory effects similar to those observed with nabumetone. The exact pathways and interactions depend on the context of use but often involve modulation of cyclooxygenase enzymes, leading to reduced prostaglandin synthesis.
The physical properties of 4-(6-Methoxynaphthalen-2-yl)butan-2-ol include:
Chemical properties include:
These properties influence its handling in laboratory settings and its applications in synthetic chemistry .
4-(6-Methoxynaphthalen-2-yl)butan-2-ol has several scientific applications:
Systematic Nomenclature and Molecular Identity
The compound is systematically named following IUPAC conventions as 4-(6-methoxynaphthalen-2-yl)butan-2-ol, reflecting the methoxy-substituted naphthalene core (position 6) and the four-carbon aliphatic chain bearing a hydroxyl group at carbon 2. Its molecular formula is C₁₅H₁₈O₂, with a molecular weight of 230.30 g/mol [2] [3]. The CAS registry number 65726-24-1 provides a unique identifier essential for chemical tracking and regulatory compliance [3] [6] [8]. Alternative designations include 4-(6-methoxy-2-naphthyl)-2-butanol and Nabumetone alcohol, the latter underscoring its pharmacological context [3] [8].
Table 1: Nomenclature and Identifiers
Classification | Identifier |
---|---|
IUPAC Name | 4-(6-Methoxynaphthalen-2-yl)butan-2-ol |
CAS Registry | 65726-24-1 |
Molecular Formula | C₁₅H₁₈O₂ |
Molecular Weight | 230.30 g/mol |
Synonyms | Nabumetone alcohol; 4-(6-Methoxy-2-naphthyl)-butan-2-ol; Nabumetone Impurity C |
Structural Attributes and Electronic Features
The molecule integrates a 6-methoxynaphthalene scaffold connected via a butan-2-ol chain. Key structural elements include:
The canonical SMILES representation (COC1=CC2=C(C=C1)C=C(CCC(C)O)C=C2
) precisely encodes atomic connectivity and stereochemistry [2] [3]. Rotatable bonds within the butanol chain (bonds: C(naphthyl)-CH₂-CH₂-CH(OH)-CH₃) enable multiple conformers, potentially affecting binding to biological targets [6].
Physicochemical Profile
Experimental data reveal a melting point of 99–100°C and a predicted boiling point of 390.5±17.0°C [3] [6]. Crystallinity arises from intermolecular hydrogen bonding involving the hydroxyl group, as evidenced by X-ray diffraction studies of analogous compounds. The compound's polar surface area (29.46 Ų) and hydrogen-bonding capacity (one donor, two acceptors) align with Lipinski’s criteria for drug-like molecules, supporting its pharmaceutical utility [2] [6].
Synthetic Evolution and Methodologies
Early synthetic routes to 4-(6-methoxynaphthalen-2-yl)butan-2-ol emerged during the 1970s–1980s alongside NSAID development. Key approaches include:
Table 2: Key Synthetic Methods
Method | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Grignard Addition-Reduction | 1. CH₃MgBr; 2. H₂/Pd-C | ~80% | [7] |
Nabumetone Reduction | NaBH₄ in MeOH/THF | ~95% | [3] [6] |
Catalytic Hydrogenation | H₂, Pd/C, H₂SO₄, EtOAc | ~90% | [3] |
Industrial-scale production (>95% purity) leverages hydrogenation under acidic conditions (H₂SO₄/Pd-C) to suppress olefin byproducts [3] [6].
Pharmacological Role as a Metabolite
4-(6-Methoxynaphthalen-2-yl)butan-2-ol gained prominence as the active metabolite of the prodrug nabumetone. Nabumetone itself is pharmacologically inert; hepatic cytochrome P450 enzymes (primarily CYP1A2) oxidize it to the bioactive alcohol form [2] [6]. This metabolite inhibits cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis and inflammation. Its structural features—the unsubstituted naphthalene C2 position and flexible alcohol side chain—are critical for COX-2 binding specificity, minimizing gastrointestinal toxicity associated with traditional NSAIDs [6] [8].
Analytical and Regulatory Significance
As Nabumetone Impurity C, this alcohol is monitored in pharmaceutical quality control. Regulatory guidelines (e.g., EP, USP) stipulate strict limits (<0.15%) in nabumetone formulations due to its pharmacological activity [3] [8]. Reference standards (e.g., USP Catalog No. 1A07610) facilitate HPLC/GC quantification, with commercial availability at premium prices (e.g., $950/25 mg) [8]. Research continues to refine synthetic pathways to minimize this impurity during nabumetone manufacture [3] [6].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4